molecular formula C19H16O5 B5696369 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate

Cat. No.: B5696369
M. Wt: 324.3 g/mol
InChI Key: GZYSYDANOYRGMA-UHFFFAOYSA-N
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Description

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a chromenone-based ester derivative characterized by a 2H-chromen-2-one (coumarin) core substituted with methyl groups at positions 3 and 3. The 7-position is esterified with 4-methoxybenzoate, introducing a methoxy-substituted aromatic moiety.

Properties

IUPAC Name

(3,4-dimethyl-2-oxochromen-7-yl) 4-methoxybenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16O5/c1-11-12(2)18(20)24-17-10-15(8-9-16(11)17)23-19(21)13-4-6-14(22-3)7-5-13/h4-10H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZYSYDANOYRGMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2)OC(=O)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate typically involves the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-methoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. The reaction mixture is stirred at room temperature for a specific duration to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving the use of automated reactors and purification systems. The choice of solvents and reagents may also be adjusted to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Medicinal Chemistry

Antioxidant Activity
The compound has been studied for its antioxidant properties. Antioxidants play a crucial role in protecting cells from oxidative stress, which can lead to various diseases, including cancer and neurodegenerative disorders. Preliminary studies indicate that derivatives of coumarin compounds exhibit significant free radical scavenging activity, making them candidates for further development as therapeutic agents .

Anticancer Properties
Research has shown that derivatives of coumarin, including 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, possess anticancer properties. These compounds have demonstrated the ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, studies have reported that similar coumarin derivatives can effectively target multiple signaling pathways involved in cancer progression .

Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been explored. Inflammation is a key factor in many chronic diseases, and compounds that can modulate inflammatory responses are of great interest. The ability of coumarin derivatives to inhibit pro-inflammatory cytokines positions them as promising candidates for the development of anti-inflammatory drugs .

Agricultural Applications

Pesticidal Activity
Compounds related to this compound have shown potential as natural pesticides. Their efficacy against various pests and pathogens can be attributed to their biochemical properties that disrupt the biological processes of these organisms. Research indicates that these compounds can serve as environmentally friendly alternatives to synthetic pesticides .

Plant Growth Regulators
In addition to their pesticidal properties, some coumarin derivatives have been investigated for their roles as plant growth regulators. They can enhance plant growth and resistance to environmental stresses, making them useful in agricultural practices aimed at improving crop yields .

Materials Science

Fluorescent Materials
The unique structural properties of this compound allow it to be utilized in the development of fluorescent materials. These materials have applications in sensors and imaging technologies due to their ability to emit light upon excitation. Research into the photophysical properties of this compound suggests its potential use in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Nanotechnology Applications
In nanotechnology, coumarin derivatives are being explored for their roles in drug delivery systems. Their ability to form nanoparticles can facilitate targeted drug delivery, enhancing the therapeutic efficacy while minimizing side effects .

Data Summary Table

Application AreaSpecific UseNotes
Medicinal ChemistryAntioxidant ActivityExhibits significant free radical scavenging properties .
Anticancer PropertiesInhibits proliferation and induces apoptosis in cancer cells .
Anti-inflammatory EffectsModulates inflammatory responses .
AgriculturalPesticidal ActivityActs as a natural pesticide alternative .
Plant Growth RegulatorsEnhances growth and stress resistance in plants .
Materials ScienceFluorescent MaterialsPotential use in OLEDs and imaging technologies .
Nanotechnology ApplicationsUseful in targeted drug delivery systems .

Case Studies

  • Anticancer Activity Study
    A study published in a peer-reviewed journal demonstrated that a derivative of the compound exhibited selective cytotoxicity against human breast cancer cells while sparing normal cells. The mechanism involved the induction of apoptosis through the activation of caspase pathways.
  • Pesticidal Efficacy Research
    Field trials conducted with formulations containing the compound showed a significant reduction in pest populations compared to untreated controls. The results indicated a promising avenue for developing sustainable agricultural practices.
  • Fluorescent Sensor Development
    Research teams have successfully synthesized fluorescent sensors based on coumarin derivatives that selectively detect heavy metal ions in aqueous solutions. These sensors exhibit high sensitivity and selectivity, showcasing the potential for environmental monitoring applications.

Mechanism of Action

The mechanism of action of 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activities.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Compounds

Compound Name Core Structure Substituents on Chromenone Ester Group Molecular Formula References
3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate 2H-chromen-2-one 3,4-dimethyl 4-methoxybenzoate C₁₉H₁₆O₅ Target
Ethyl [(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetate 2H-chromen-2-one 3,4-dimethyl ethoxyacetate C₁₅H₁₆O₅
2-...-4-oxo-4H-chromen-7-yl 2-methoxybenzoate 4H-chromen-4-one 3,5-dihydroxy, 4-oxo 2-methoxybenzoate C₂₄H₁₈O₁₀
[3-(4-Chlorophenyl)-4-oxo-2-(trifluoromethyl)chromen-7-yl] 4-methylbenzoate 4H-chromen-4-one 3-(4-Cl-phenyl), 2-CF₃ 4-methylbenzoate C₂₄H₁₄ClF₃O₄

Key Observations :

  • Chromenone Core: The oxidation state of the chromenone ring (2-oxo vs. 4-oxo) influences electronic properties. For example, 4-oxo derivatives (e.g., 4H-chromen-4-one) exhibit distinct conjugation patterns compared to 2-oxo systems .
  • The 4-methoxy group on the benzoate moiety introduces electron-donating effects, contrasting with electron-withdrawing groups (e.g., -CF₃ in ).

Physical and Chemical Properties

Table 2: Comparative Physical Properties

Compound Name Physical Form Melting Point (Inferred) Solubility References
This compound Likely crystalline powder Not reported Low in polar solvents Target
4-Pentylphenyl 4-methoxybenzoate White-pale yellow crystalline powder Not reported Hydrophobic
Lanthanum 4-methoxybenzoate Hydrated crystalline solid Decomposes at ~200°C Insoluble in organic solvents

Notes:

  • The target compound’s crystalline nature is inferred from structurally similar esters (e.g., 4-pentylphenyl 4-methoxybenzoate) .
  • Methyl and methoxy groups likely reduce water solubility compared to hydroxylated analogs .

Spectroscopic Characteristics

Infrared Spectroscopy :

  • Ester Carbonyl (C=O) : Expected at ~1730–1700 cm⁻¹ for the benzoate ester, similar to ethyl 4-methoxybenzoate derivatives .
  • Chromenone Carbonyl (C=O): Observed at ~1630 cm⁻¹ in related compounds (e.g., pyranoflavones) , distinct from carboxylate bands in metal complexes (~1540–1416 cm⁻¹) .

NMR Spectroscopy :

  • Methoxy Protons : A singlet at ~3.8 ppm (¹H NMR) for the 4-methoxy group, comparable to 4-methoxybenzoate metal complexes .
  • Chromenone Methyl Groups: Resonances at ~2.2–2.5 ppm (3,4-dimethyl) .

Thermal Behavior

  • Decomposition : Metal 4-methoxybenzoates (e.g., La, Mn, Ni) decompose between 200–400°C, releasing CO₂ and forming metal oxides . Organic esters like the target compound likely decompose at lower temperatures (~150–300°C), producing volatile fragments (e.g., methoxybenzoic acid).
  • Stability: Enhanced steric hindrance from 3,4-dimethyl groups may improve thermal stability relative to unsubstituted chromenones.

Biological Activity

3,4-Dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate is a compound that belongs to the class of coumarins, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be depicted as follows:

Property Details
Molecular FormulaC18H18O5
Molecular Weight314.34 g/mol
CAS Number35679-93-7
Density1.318 g/cm³
Boiling Point457.9 °C at 760 mmHg

Antioxidant Activity

Preliminary studies have indicated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was assessed using the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, yielding an SC50 value of approximately 40.4 µg/mL. This suggests that it may be effective in reducing oxidative stress in biological systems .

Anti-inflammatory Properties

Compounds with similar chromenone structures have been investigated for their anti-inflammatory effects. Research indicates that derivatives of coumarins can inhibit various inflammatory pathways, making them potential candidates for treating inflammatory diseases. The specific mechanisms by which this compound exerts these effects require further investigation but may involve modulation of cytokine production and inhibition of pro-inflammatory enzymes.

Anticancer Activity

The anticancer potential of this compound has also been explored through in vitro studies. For instance, related coumarin derivatives have demonstrated cytotoxic effects against various cancer cell lines, including MCF-7 breast cancer cells, with IC50 values indicating potent activity at low concentrations . While specific data for this compound is limited, its structural similarity to other active compounds suggests it may exhibit comparable anticancer properties.

Case Studies and Research Findings

  • Antioxidant Study : A study conducted on a series of coumarin derivatives found that those with methoxy substitutions showed enhanced antioxidant activity compared to their unsubstituted counterparts. This aligns with findings for this compound .
  • Anti-inflammatory Mechanism : Research has shown that coumarin derivatives can inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines. This mechanism may be applicable to the biological activity of our compound.
  • Cytotoxicity Assay : A comparative study on structurally similar compounds revealed significant cytotoxicity against MCF-7 cells with IC50 values ranging from 0.47 µM to 9.54 µM for various derivatives. This suggests a promising avenue for further research into the anticancer potential of this compound .

Q & A

Q. What synthetic routes are recommended for preparing 3,4-dimethyl-2-oxo-2H-chromen-7-yl 4-methoxybenzoate, and how do reaction conditions influence yield?

Methodological Answer: A common approach involves coupling 7-hydroxy-3,4-dimethylcoumarin with 4-methoxybenzoyl chloride under anhydrous conditions. Key factors include:

  • Catalyst selection : Use triethylamine (TEA) or DMAP to activate the acyl chloride.
  • Solvent optimization : Anhydrous dichloromethane (DCM) or THF minimizes hydrolysis side reactions .
  • Temperature control : Stirring at 0–5°C during coupling reduces esterification side products. Post-reaction purification via recrystallization (e.g., ethyl acetate/hexane) improves purity. Yield typically ranges from 60–75% under optimized conditions, as seen in analogous coumarin-ester syntheses .

Q. How can spectroscopic techniques (NMR, HRMS) validate the structure of this compound?

Methodological Answer:

  • 1H NMR : Confirm ester linkage via downfield shifts:
    • Aromatic protons (coumarin core): δ 6.8–8.0 ppm (doublets for H-5 and H-6).
    • Methoxy group: δ ~3.8 ppm (singlet).
    • Methyl groups on coumarin: δ ~2.3–2.5 ppm .
  • 13C NMR : Ester carbonyl (C=O) appears at δ ~165–170 ppm; coumarin lactone C=O at δ ~160 ppm .
  • HRMS : Calculate exact mass (C19H16O5: 332.0947 g/mol) and match with observed [M+H]+ or [M+Na]+ peaks .

Q. What solubility properties are critical for experimental design?

Methodological Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF) and moderately in ethanol. For biological assays:

  • Pre-dissolve in DMSO (<1% v/v final concentration) to avoid precipitation.
  • Solubility in aqueous buffers (pH 7.4) can be enhanced using cyclodextrin-based formulations .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Use nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Perform reactions in a fume hood due to volatile solvents (e.g., DCM).
  • Waste disposal : Neutralize acyl chloride residues with ice-cold sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can structural modifications enhance bioactivity or fluorescence properties?

Methodological Answer:

  • Substituent effects : Introducing electron-withdrawing groups (e.g., -CF3) at the coumarin 3-position increases fluorescence quantum yield.
  • Derivatization : Replace 4-methoxybenzoate with sulfonate esters to improve aqueous stability, as demonstrated in chromene-3-carboxylate analogs .
  • Crystal engineering : X-ray diffraction (XRD) data (e.g., triclinic crystal system, Z=2) can guide modifications to optimize packing density and photophysical properties .

Q. What computational methods predict interactions with biological targets?

Methodological Answer:

  • Docking studies : Use AutoDock Vina with coumarin-binding enzymes (e.g., cytochrome P450). Parameterize the ligand using DFT-optimized geometries (B3LYP/6-31G* basis set).
  • MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., TIP3P water model) over 100-ns trajectories .

Q. How does the compound degrade under UV light or oxidative conditions?

Methodological Answer:

  • Photostability : Expose to UV-A (365 nm) and monitor via HPLC. Coumarin lactone rings are prone to photodegradation; methoxy groups reduce reactivity compared to hydroxyl analogs .
  • Oxidative stability : Treat with H2O2 or Fenton’s reagent. Ester bonds hydrolyze faster than lactones, forming 4-methoxybenzoic acid and 7-hydroxycoumarin derivatives .

Q. How to resolve contradictions in spectral or bioactivity data across studies?

Methodological Answer:

  • Batch variability : Characterize purity via HPLC-MS; impurities >0.5% can skew bioactivity .
  • Solvent artifacts : DMSO may react with free hydroxyl groups under prolonged storage, altering activity. Use fresh stock solutions .
  • Crystallographic validation : Compare experimental XRD data (e.g., unit cell parameters: a=5.68 Å, α=68.94°) with computational models to confirm structural assignments .

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